molecular formula C16H17N3O6S B2443355 6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-40-1

6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B2443355
CAS RN: 317329-40-1
M. Wt: 379.39
InChI Key: FQRISNAASLFCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O6S and its molecular weight is 379.39. The purity is usually 95%.
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Scientific Research Applications

Broad Antibacterial Activity

6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been identified in studies as a compound with broad antibacterial activity, particularly effective in experimental infections. The compound's toxicity and pharmacokinetics suggest potential utility in treating systemic infections, with several derivatives synthesized for improved efficacy (Goueffon et al., 1981).

Photochemical Properties

The compound's photochemical behavior in aqueous solutions has been studied, revealing its low-efficiency reaction to light, leading to the substitution of the fluoro group by an OH group. This research provides insights into the stability and decomposition pathways of the compound, with implications for its storage and application in various settings (Mella, Fasani, & Albini, 2001).

Structural Analysis and Derivatization

Studies have explored the structural aspects of similar quinoline-based compounds, analyzing their synthesis routes, reaction mechanisms, and potential as antibacterial agents. This research aids in understanding the chemical characteristics and potential modifications to enhance the compound's therapeutic applications (Miyamoto et al., 1987).

Enantioseparation and Antimicrobial Study

Research has delved into the enantioseparation of quinolone derivatives and their antimicrobial properties. This line of investigation highlights the significance of stereochemistry in the compound's biological activity and provides a pathway for developing more potent and specific antimicrobial agents (Natalini et al., 2011).

Novel Syntheses and Anticancer Evaluation

The compound and its derivatives have been part of studies focusing on novel synthesis methods, leading to the production of potential anticancer agents. These studies showcase the versatility of the compound and its derivatives in therapeutic applications beyond their antibacterial properties (Rehman et al., 2018).

properties

IUPAC Name

6-(4-carbamoylpiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c17-15(21)9-3-5-19(6-4-9)26(24,25)10-1-2-13-11(7-10)14(20)12(8-18-13)16(22)23/h1-2,7-9H,3-6H2,(H2,17,21)(H,18,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRISNAASLFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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